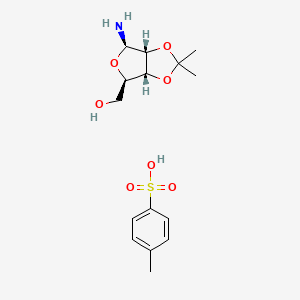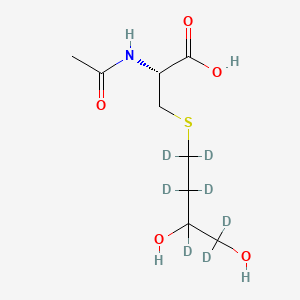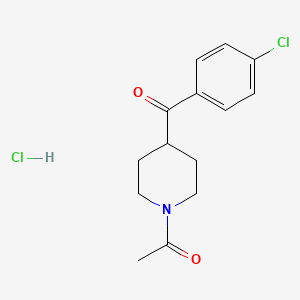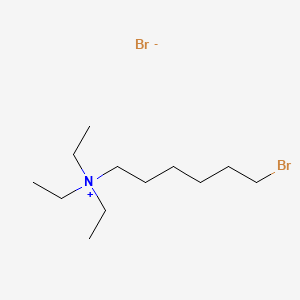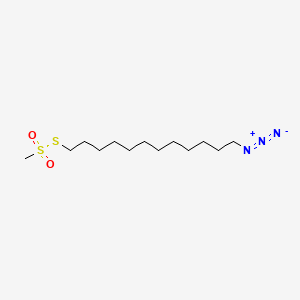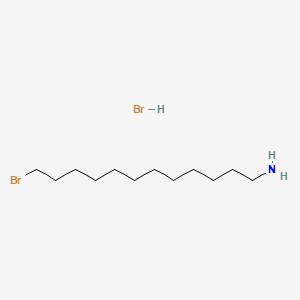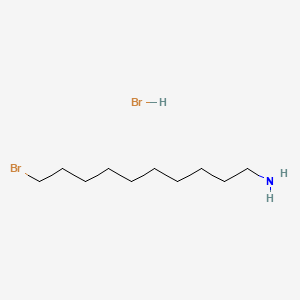
Trilepisflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trilepisflavan is a flavan, which can be isolated from Trilepisium madagascariense . It has been found to have several analogues with anti-cancer activity against human cancer cells .
Synthesis Analysis
The synthesis of flavonoids, such as Trilepisflavan, has been a topic of interest in recent years . Various methodologies of stereoselective synthesis have been implemented, including stereoselective chalcone epoxidation, Sharpless asymmetric dihydroxylation, Mitsunobu reaction, and the cycloaddition of 1,4-benzoquinone .Molecular Structure Analysis
Trilepisflavan has a molecular formula of C17H18O4 . Its structure includes a 2- (3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol . The molecular weight is 286.32 g/mol .Chemical Reactions Analysis
While there isn’t specific information available on the chemical reactions of Trilepisflavan, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .Physical And Chemical Properties Analysis
Trilepisflavan has a molecular weight of 286.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 3 . The exact mass and monoisotopic mass are 286.12050905 g/mol . The topological polar surface area is 47.9 Ų .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Trilepisflavan has been found to exhibit significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .
Cancer Research
Trilepisflavan derivatives have shown potential anti-cancer activity against human cancer cells . This suggests that Trilepisflavan could be used in the development of new cancer treatments .
Anti-inflammatory Research
While there’s no direct research on Trilepisflavan’s anti-inflammatory properties, flavonoids (the class of compounds to which Trilepisflavan belongs) are known for their anti-inflammatory effects . Therefore, Trilepisflavan could potentially be used in the treatment of inflammatory diseases.
Antioxidant Research
Flavonoids, including Trilepisflavan, are known for their antioxidant properties . Antioxidants are crucial in protecting the body against damage from free radicals, and thus, Trilepisflavan could potentially be used in the prevention of diseases caused by oxidative stress.
Neuroprotective Research
While there’s no direct research on Trilepisflavan’s neuroprotective properties, flavonoids are known to have neuroprotective effects . Therefore, Trilepisflavan could potentially be used in the treatment of neurodegenerative diseases or to protect the brain from damage.
Cardiovascular Research
There’s no direct research on Trilepisflavan’s effects on cardiovascular health. However, flavonoids are known to have beneficial effects on the cardiovascular system . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of cardiovascular diseases.
Diabetes Research
There’s no direct research on Trilepisflavan’s effects on diabetes. However, flavonoids are known to have beneficial effects on blood sugar regulation . Therefore, Trilepisflavan could potentially be used in the prevention or treatment of diabetes.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Trilepisflavan, a flavonoid compound isolated from Trilepisium madagascariense , has been found to exhibit significant antimicrobial activity
Mode of Action
Flavonoids, the class of compounds to which trilepisflavan belongs, are known to interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways These interactions can lead to changes in cellular function and metabolism, contributing to their biological effects
Biochemical Pathways
For instance, they can modulate the activity of enzymes involved in signal transduction, affect the expression of genes related to cell proliferation and differentiation, and interact with cellular receptors The downstream effects of these interactions can include changes in cellular function and metabolism, contributing to the biological activities of flavonoids
Result of Action
Given its antimicrobial activity , it can be inferred that Trilepisflavan may exert its effects by interfering with the growth and proliferation of microorganisms
Eigenschaften
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-8-5-12(9-17(15)20-2)14-7-4-11-3-6-13(18)10-16(11)21-14/h3,5-6,8-10,14,18H,4,7H2,1-2H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXSJQLANFRSQ-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)
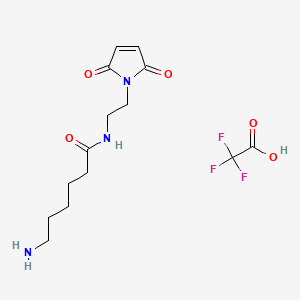
![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)
